Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
CAS No.: 1931962-94-5
Cat. No.: VC8251606
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1931962-94-5 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 |
| IUPAC Name | tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1 |
| Standard InChI Key | LKMTYLUKCLIYBU-CIUDSAMLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1[C@H]2CC[C@@H]1NC2 |
| SMILES | CC(C)(C)OC(=O)NC1C2CCC1NC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1C2CCC1NC2 |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a norbornane-derived azabicyclo[2.2.1]heptane core, where a nitrogen atom replaces one carbon in the bicyclic system. The tert-butyl carbamate group (-OC(=O)N(H)C(CH)) is appended to the 7-position of the bicycloheptane ring. The (1S,4S,7S) configuration establishes a distinct three-dimensional arrangement, critical for its interactions in biological systems and synthetic pathways .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
| Molecular Formula | |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1932031-07-6 |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@@H]1N2 |
| Boiling Point | 322.8 ± 21.0 °C (predicted) |
Stereochemical Considerations
The (1S,4S,7S) configuration imposes steric constraints that differentiate this isomer from others, such as the (1R,4R,7R) and (1S,2S,4R) variants . For instance, the spatial orientation of the carbamate group influences hydrogen-bonding potential and lipophilicity, directly affecting bioavailability and receptor binding. Computational studies suggest that this isomer’s conformation may favor interactions with chiral pockets in enzymes or neurotransmitters, though empirical validation remains pending.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis typically involves stereoselective routes to ensure the desired (1S,4S,7S) configuration. A common approach utilizes enantiomerically pure azabicycloheptane precursors, which undergo carbamate formation via reaction with tert-butyl carbamoyl chloride under basic conditions. For example:
Key parameters include temperature control (0–25°C) and the use of non-polar solvents (e.g., dichloromethane) to minimize racemization.
Industrial Scaling
Industrial processes optimize yield and purity through continuous-flow reactors and catalytic asymmetric synthesis. For instance, immobilized lipases or transition-metal catalysts enable enantioselective amidation, achieving enantiomeric excess (ee) >98%.
Table 2: Comparison of Synthesis Conditions
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–25°C | 20–50°C |
| Catalyst | Triethylamine | Immobilized lipase |
| Solvent | Dichloromethane | Toluene |
| Yield | 65–75% | 85–92% |
Chemical Reactivity and Functionalization
Oxidation and Reduction
The azabicycloheptane core undergoes regioselective oxidation at the bridgehead positions. Treatment with in acidic media yields ketone derivatives, while reduces these to secondary alcohols. The tert-butyl carbamate group remains stable under these conditions, acting as a protecting group for the amine.
Substitution Reactions
Nucleophilic substitution at the carbamate nitrogen is feasible with alkyl halides or acyl chlorides. For example, reaction with methyl iodide produces N-methylated derivatives, altering the compound’s polarity and pharmacokinetic profile.
Applications in Drug Development
Lead Compound Optimization
The compound’s rigid bicyclic scaffold makes it a promising lead for CNS-targeted drugs. Structural modifications, such as fluorination at the tert-butyl group, could enhance blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume